Computed Lipophilicity (XLogP3) as a Key Differentiator Against a Minimal N-1 Analog
The target compound's predicted lipophilicity (XLogP3 = 3.9 [1]) is markedly higher than that of a simpler analog lacking the isopentyl group, such as N-(1,2,3,4-tetrahydroquinolin-6-yl)butanamide (predicted XLogP3 for the parent scaffold is approximately 2.0 [2]). A difference of ~1.9 log units represents a nearly 80-fold difference in the octanol-water partition coefficient, indicating the target compound will be substantially more membrane-permeable and less soluble in aqueous biological assay media.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | N-(1,2,3,4-tetrahydroquinolin-6-yl)butanamide (parent scaffold) XLogP3 ≈ 2.0 |
| Quantified Difference | Δ XLogP3 ≈ +1.9 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm within PubChem; no experimental logP data found. |
Why This Matters
This quantifiable difference in partition coefficient, while not a biological activity readout, is a critical driver of ADME behavior and may explain divergent performance in cell-based assays, making it a key parameter for selecting the appropriate analog for a study.
- [1] PubChem. (2026). Compound Summary for CID 16927212, 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide. National Center for Biotechnology Information. Retrieved April 25, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 95276, N-(1,2,3,4-tetrahydroquinolin-6-yl)butanamide. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
